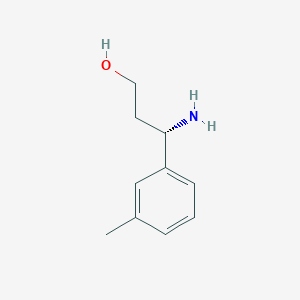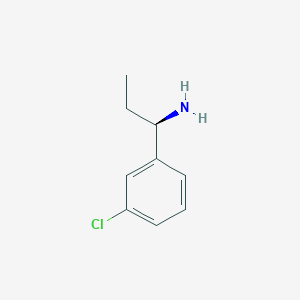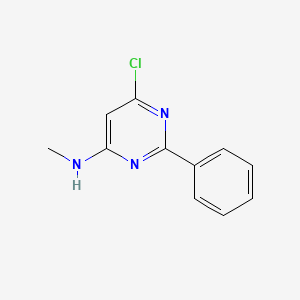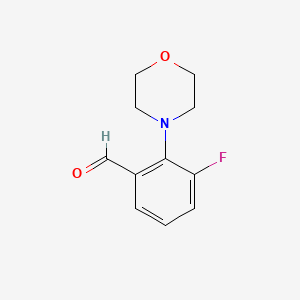
(5-phenyl-4H-1,2,4-triazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The synthesis involves condensing the methyl benzoate and methyl salicylate with various substituents .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA and PXRD . The structures were also confirmed by spectroscopic techniques like IR, 1D and 2D NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions involve condensation, acylation, cyclization, alkylation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using spectroscopic techniques . The 1H NMR and 13C NMR data provide information about the chemical shifts of various atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Anticancer Research
Triazole derivatives have been extensively studied for their anticancer properties. The presence of a triazole ring can interact with various biological targets, enhancing pharmacokinetics and pharmacodynamics. Compounds similar to (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine have shown promising cytotoxic activities against cancer cell lines such as MCF-7, Hela, and A549 . These compounds can be designed to selectively target cancer cells, minimizing damage to normal cells and potentially offering a pathway for the development of new anticancer drugs.
Antimicrobial and Antifungal Applications
The triazole moiety is known for its antimicrobial and antifungal activities. Derivatives of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine have demonstrated significant potential in combating bacterial and fungal infections . This is particularly relevant in the development of new antibiotics and antifungals, especially in the face of rising antibiotic resistance.
Organic Synthesis
In organic chemistry, triazole derivatives serve as key intermediates in the synthesis of complex molecules. The compound could be used in S-alkylation reactions to produce secondary alcohols with potential biological activities .
Wirkmechanismus
Target of Action
Similar compounds with a 1,2,4-triazole ring have been found to interact with the iron in the heme moiety of cyp-450 .
Mode of Action
The interaction of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine with its targets involves the nitrogen atoms of the 1,2,4-triazole ring binding to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the activity of the enzyme, potentially affecting various biochemical pathways.
Biochemical Pathways
Compounds with a similar 1,2,4-triazole ring structure have been found to inhibit gibberellin biosynthesis , suggesting that (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine may have a similar effect.
Pharmacokinetics
Similar compounds with a 1,2,4-triazole ring have been noted for their slow metabolic rate and oral bioavailability .
Zukünftige Richtungen
The future directions in the research of similar compounds involve the discovery and development of more effective and potent anticancer agents . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Eigenschaften
IUPAC Name |
(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMFKWILXVDBHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649889 |
Source


|
| Record name | 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
805179-91-3 |
Source


|
| Record name | 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1361651.png)




![Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate](/img/structure/B1361665.png)




![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)

